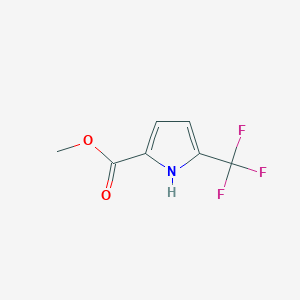

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-3-5(11-4)7(8,9)10/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFWTUPLKUNQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662709 | |

| Record name | Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-25-1 | |

| Record name | Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Cyclization of Trifluoromethyl-Substituted Precursors

One of the most established approaches involves the cyclization of suitably functionalized precursors bearing the trifluoromethyl group. This method typically employs a multistep process:

- Starting Material: A 1,4-dicarbonyl compound or α,β-unsaturated carbonyl derivative bearing the trifluoromethyl group.

- Procedure: The precursor undergoes intramolecular cyclization facilitated by acid or base catalysis, often under reflux conditions, to form the pyrrole ring.

- Key Reagents: Acid catalysts such as polyphosphoric acid or Lewis acids, and solvents like acetic acid or ethanol.

- Outcome: Formation of the pyrrole core with the trifluoromethyl substituent at the 5-position.

- In a study, cyclization of trifluoromethylated 1,4-dicarbonyl compounds yielded pyrroles with moderate to high efficiency, with yields ranging from 50% to 85% depending on conditions.

Borylation and Suzuki Coupling Strategy

A more modern and versatile approach involves a two-step process:

Step 1: Iridium-Catalyzed Borylation

- Method: Pyrrole-2-carboxylate esters are subjected to iridium-catalyzed borylation using pinacol borane (H−BPin) as the borylating agent.

- Reaction Conditions: Mild temperatures (~80°C), inert atmosphere, and catalytic amounts of iridium complexes.

- Outcome: Formation of a boronate ester at the 5-position of the pyrrole ring, which is stable and long-lasting.

Step 2: Suzuki-Miyaura Cross-Coupling

- Method: The boronate ester reacts with a trifluoromethylated aryl halide (e.g., trifluoromethyl-bromobenzene) under palladium catalysis.

- Reaction Conditions: Use of Pd catalysts like Pd(PPh₃)₄, base such as potassium carbonate, in solvents like tetrahydrofuran or dimethylformamide.

- Outcome: Formation of the methyl 5-(trifluoromethyl)-substituted pyrrole derivative with high yields (often exceeding 80%).

- This methodology allows for the incorporation of various substituents, including electron-withdrawing groups like trifluoromethyl, with excellent functional group tolerance.

Palladium-Catalyzed Cross-Coupling of Pyrrole Derivatives

An alternative route involves direct palladium-catalyzed coupling:

- Starting Material: 2-halo pyrrole derivatives (e.g., 2-bromo or 2-iodo pyrroles).

- Reaction: Coupling with trifluoromethylated aryl boronic acids or stannanes.

- Conditions: Elevated temperatures (80-120°C), Pd catalysts, and suitable bases.

- Outcome: Efficient synthesis of the target compound with yields typically between 60-90%.

Oxidative and Photocatalytic Methods

Emerging techniques utilize oxidative cyclization or photocatalytic pathways:

- Method: Photoredox catalysis under visible light can facilitate the formation of pyrrole rings from suitable precursors bearing trifluoromethyl groups.

- Advantages: Mild conditions, environmentally friendly, and high selectivity.

- Limitations: Still under development, with limited scalability.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Intramolecular cyclization | Trifluoromethylated 1,4-dicarbonyls | Acid catalysis, reflux | 50-85% | Direct synthesis, high regioselectivity | Multiple steps, precursor synthesis |

| Iridium-catalyzed borylation + Suzuki | Pyrrole-2-carboxylate esters + aryl halides | Ir catalyst, Pd catalyst, base, inert atmosphere | >80% (per step) | Versatile, functional group tolerance | Requires multiple steps |

| Palladium-catalyzed cross-coupling | 2-Halo pyrroles + trifluoromethyl aryls | Pd catalyst, base, elevated temp | 60-90% | Broad substrate scope | Sensitive to functional groups |

| Photocatalytic/oxidative methods | Suitable precursors, light source | Photoredox catalysts, visible light | Under development | Mild, eco-friendly | Limited scalability |

Research Findings and Notes

- The most efficient current methods involve the borylation and Suzuki coupling , offering high yields and broad substrate scope, especially for functionalized derivatives.

- Intramolecular cyclization remains a fundamental approach, especially when precursors are readily available.

- Recent advances in photocatalysis show promise for greener synthesis but require further development for industrial application.

- The choice of method depends on the availability of starting materials, desired substitution pattern, and scale.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyrrole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups into the pyrrole ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The incorporation of trifluoromethyl groups in drug design is known to improve the pharmacokinetic properties of compounds. Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate has been studied for its potential applications in pharmaceuticals due to its ability to enhance lipophilicity and metabolic stability.

- Antiviral Activity : Compounds containing pyrrole derivatives have shown promise as antiviral agents. For instance, studies indicate that similar pyrrole-based compounds exhibit activity against HIV and other viral infections . The structural modification with a trifluoromethyl group may further enhance these properties.

- Anticancer Properties : Pyrrole derivatives have been associated with cytotoxic activities against various cancer cell lines. The introduction of the trifluoromethyl group may improve the selectivity and potency of these compounds against cancer targets .

Agrochemicals

The presence of fluorine, particularly in the form of trifluoromethyl groups, is significant in the development of pesticides and herbicides. This compound can serve as a precursor for the synthesis of agrochemical agents.

- Pesticidal Activity : Research has indicated that trifluoromethyl-containing compounds are prevalent in agricultural chemicals, contributing to their effectiveness and stability under environmental conditions . The ability to modify biological pathways in pests makes these compounds attractive for further investigation.

Material Science

This compound can be utilized in the synthesis of advanced materials due to its unique chemical structure.

- Fluorescent Materials : The compound can be incorporated into organic light-emitting diodes (OLEDs) and other electronic materials due to its potential as a fluorescent agent. Fluorinated compounds often exhibit enhanced optical properties, which are beneficial for various applications in electronics .

- Building Blocks for Polymers : The compound can also serve as a building block for synthesizing new polymeric materials with tailored properties, such as improved thermal stability and mechanical strength .

Synthetic Applications

The synthetic versatility of this compound allows it to be used as an intermediate in various chemical reactions.

- Cross-Coupling Reactions : It has been successfully employed in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This method enables the functionalization of the pyrrole ring with diverse aryl groups, expanding the scope of potential applications .

Case Study 1: Antiviral Activity Exploration

A study explored the antiviral properties of pyrrole derivatives, including this compound. Results indicated that modifications with trifluoromethyl groups significantly enhanced activity against specific viral strains, suggesting a pathway for developing new antiviral therapies .

Case Study 2: Synthesis of Fluorescent Materials

Research demonstrated that incorporating this compound into polymer matrices resulted in materials with superior fluorescent properties compared to non-fluorinated analogs. These findings highlight the compound's potential in creating advanced optical materials .

Mecanismo De Acción

The mechanism of action of Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .

Comparación Con Compuestos Similares

Comparison with Similar Pyrrole-2-carboxylate Derivatives

Substituent Effects on Physicochemical Properties

The -CF₃ group distinguishes Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate from other derivatives. Key comparisons include:

Table 1: Comparison of Substituents and Molecular Weights

Hydrogen Bonding and Crystallography

- This compound likely forms weaker hydrogen bonds compared to Ethyl 5-methyl-1H-pyrrole-2-carboxylate due to the electron-withdrawing -CF₃ group, which reduces N–H acidity .

Actividad Biológica

Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring with a trifluoromethyl group and a carboxylate moiety, which enhances its lipophilicity and metabolic stability. The trifluoromethyl group is known to improve the compound's biological properties by increasing its interaction with biological membranes and proteins.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, facilitating reactions such as nucleophilic substitutions and additions, which are critical for its pharmacological effects.

Biological Activities

1. Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies indicated that it has significant inhibitory effects on cell proliferation in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines . The growth inhibition values (GI50) for these cell lines were reported at concentrations lower than 10 µM, indicating potent anticancer activity.

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its ability to inhibit specific enzymes involved in metabolic pathways suggests applications in treating diseases where these enzymes are dysregulated. For example, enzyme inhibition studies demonstrated that this compound could effectively modulate pathways related to inflammation and tumorigenesis.

Case Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated the cytotoxicity of this compound against several cancer cell lines, including MCF7 and NCI-H460. The results showed an IC50 value of approximately 3.79 µM for MCF7 cells, suggesting high potency against breast cancer cells .

Case Study 2: Enzyme Interaction

In a separate investigation, the compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The study found that this compound exhibited significant inhibition of COX-2 activity at low micromolar concentrations, indicating potential anti-inflammatory properties.

Data Summary

| Biological Activity | Cell Line/Target | IC50/Effective Concentration |

|---|---|---|

| Anticancer | MCF7 | 3.79 µM |

| Anticancer | NCI-H460 | <10 µM |

| Enzyme Inhibition (COX-2) | COX-2 | Low micromolar concentration |

Q & A

What are the common synthetic routes for Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate, and how are reaction conditions optimized?

Basic Research Question

The synthesis typically involves cyclocondensation or multi-step functionalization of pyrrole precursors. For example, analogous pyrrole esters are synthesized via cyclocondensation of β-ketoesters with amines or hydrazines under reflux in polar aprotic solvents (e.g., DMF or THF) . Optimization includes adjusting temperature (60–100°C), stoichiometry of trifluoromethylating agents (e.g., CF₃I or Ruppert-Prakash reagent), and catalytic systems (e.g., Pd or Cu catalysts for cross-coupling). Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is critical to isolate the product .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : Assigning signals for the trifluoromethyl group (δ ~110–125 ppm in ¹³C NMR) and ester carbonyl (δ ~160–165 ppm). Aromatic protons in pyrrole appear as deshielded singlets (δ ~6.5–7.5 ppm) .

- HRMS : Exact mass analysis (theoretical m/z 193.0102 for C₇H₆F₃NO₂) confirms molecular formula .

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-F (~1150 cm⁻¹) .

How can crystallographic data discrepancies for this compound be resolved during structure refinement?

Advanced Research Question

Discrepancies in X-ray diffraction data (e.g., thermal parameters, occupancy) are addressed using software like SHELXL for small-molecule refinement. Key steps include:

- Twinned Data Handling : Using HKLF5 format in SHELXL for twin refinement.

- Hydrogen Bonding Analysis : ORTEP-3 visualizes hydrogen bonds (e.g., N-H···O interactions) to validate packing .

- Disorder Modeling : Partial occupancy refinement for disordered trifluoromethyl groups .

What computational methods are employed to study the electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict:

- Electrostatic Potential Maps : Highlighting electron-deficient regions at the trifluoromethyl group.

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4–5 eV) correlate with reactivity in electrophilic substitutions .

- NBO Analysis : Quantifies hyperconjugative interactions between the pyrrole ring and substituents .

How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

Advanced Research Question

Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings formed by N-H···O=C interactions. These interactions stabilize layered packing, observed in analogs like ethyl pyrrole carboxylates. Synthons involving CF₃ groups exhibit weak C-F···H-C contacts, contributing to dense, thermally stable crystals .

What advanced mass spectrometry techniques are used to analyze fragmentation pathways of this compound?

Advanced Research Question

High-Resolution Mass Spectrometry (HRMS) with ESI or EI ionization identifies key fragments:

- Loss of COOCH₃ : m/z shift from 193.0102 to 145.

- CF₃ Group Retention : Stable trifluoromethyl ion (m/z 69) .

- MS/MS Collision-Induced Dissociation (CID) : Maps cleavage at the pyrrole-ester bond, validated against computational fragmentation models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.